2-Bromo-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-Bromo-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Scientific Research Applications
2-Bromo-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate various biological pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-3H-imidazo[4,5-c]pyridine are Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and it plays a significant role in controlling the cell’s progression from the G1 phase to the S phase .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with its targets is a result of a series of chemical reactions, including Michael addition and intramolecular cyclization .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This disruption can lead to the arrest of cell division, thereby inhibiting the proliferation of cancer cells . Additionally, the compound can influence the NF-kappaB pathway, which plays a crucial role in immune response, inflammation, and cell survival .
Pharmacokinetics
The compound’s imidazopyridine core can improve selectivity, pharmacokinetics, and metabolic stability, reducing potential side effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and proliferation . By targeting and inhibiting CDK2, the compound can disrupt the normal cell cycle, leading to the potential arrest of cancer cell growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
Imidazopyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazopyridine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes . It’s plausible that 2-Bromo-3H-imidazo[4,5-c]pyridine may have similar interactions.
Cellular Effects
Imidazopyridine derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazopyridine derivatives have been reported to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by phase transfer catalysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated derivatives under phase transfer catalysis conditions.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions to modify the compound’s functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenated derivatives and phase transfer catalysts.
Oxidation Reactions: Often require strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities and chemical properties .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness: 2-Bromo-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-bromo-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQLJTDBXNRPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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